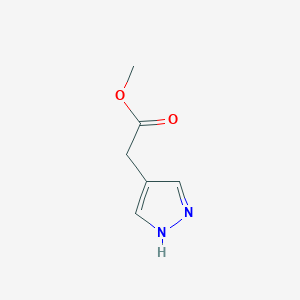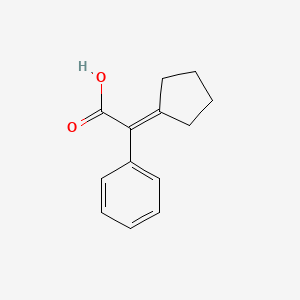
2-Cyclopentylidene-2-phenylacetic acid
Overview
Description
2-Cyclopentylidene-2-phenylacetic acid is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is known for its unique structural features, which include a cyclopentylidene ring fused to a phenylacetic acid moiety. This compound is often used as an impurity in the synthesis of glycopyrrolate, an anticholinergic agent.
Mechanism of Action
Target of Action
2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate , which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions . Therefore, it can be inferred that the primary targets of this compound might be similar to those of Glycopyrrolate, which are muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract .
Mode of Action
Glycopyrrolate acts as an antagonist at mAChRs, blocking the action of acetylcholine, a neurotransmitter that mediates various functions in the body, including muscle contraction in the gastrointestinal tract .
Biochemical Pathways
As an associated compound of glycopyrrolate, it might influence the cholinergic system by blocking the action of acetylcholine at muscarinic receptors . This could affect various downstream effects, including the regulation of smooth muscle contraction and glandular secretion in the gastrointestinal tract .
Pharmacokinetics
It’s known that phenylacetic acid, a related compound, is metabolized by esterases found in the human liver cytosol . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
Based on its association with glycopyrrolate, it might exert effects similar to those of glycopyrrolate, such as reducing smooth muscle contraction and glandular secretion in the gastrointestinal tract .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the metabolism of dietary phenylalanine into phenylacetic acid (PAA), which is a crucial step in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease .
Molecular Mechanism
It is known to be involved in the metabolism of dietary phenylalanine into phenylacetic acid
Metabolic Pathways
2-Cyclopentylidene-2-phenylacetic acid is involved in the metabolism of dietary phenylalanine into phenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopentylidene-2-phenylacetic acid typically involves the use of commercially available reagents. One common method starts with methyl phenylacetate, which undergoes a series of reactions including Grignard reactions and recrystallization to yield the desired product . The reaction conditions often involve the use of solvents like ether and reagents such as magnesium and bromobenzene.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale reactions with stringent control over temperature and pressure to ensure consistency and quality. Recrystallization is commonly used to purify the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylidene-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
2-Cyclopentylidene-2-phenylacetic acid has diverse applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Comparison with Similar Compounds
- Alpha-phenylcyclopentaneacetic acid
- Cyclopentyl phenyl ketone
- Alpha-cyclopentylmandelic acid
Comparison: 2-Cyclopentylidene-2-phenylacetic acid stands out due to its unique cyclopentylidene ring fused to a phenylacetic acid moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-cyclopentylidene-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUTUWDXGPHSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


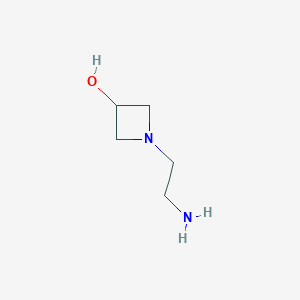
![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)

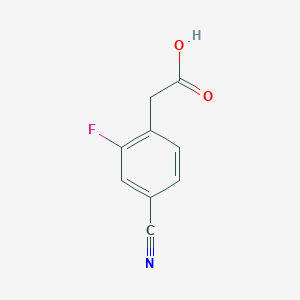
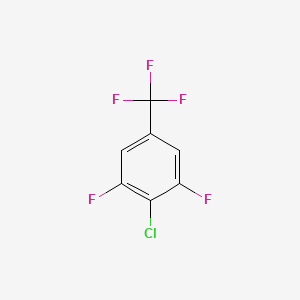
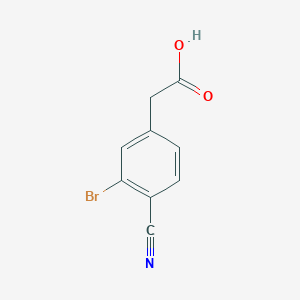
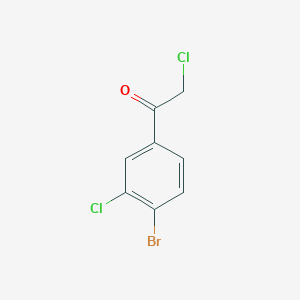
![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)

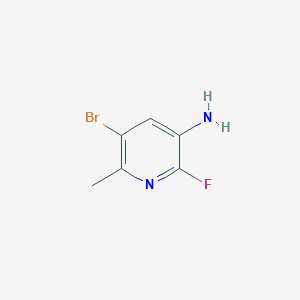
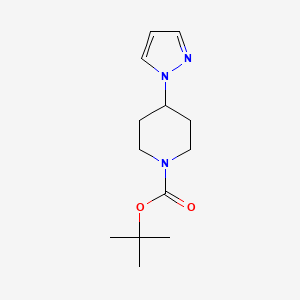

![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)
